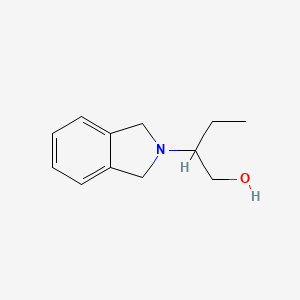

2-(1,3-Dihydroisoindol-2-yl)butan-1-ol

Descripción

Propiedades

Fórmula molecular |

C12H17NO |

|---|---|

Peso molecular |

191.27 g/mol |

Nombre IUPAC |

2-(1,3-dihydroisoindol-2-yl)butan-1-ol |

InChI |

InChI=1S/C12H17NO/c1-2-12(9-14)13-7-10-5-3-4-6-11(10)8-13/h3-6,12,14H,2,7-9H2,1H3 |

Clave InChI |

OGAAQVONYOTBGB-UHFFFAOYSA-N |

SMILES canónico |

CCC(CO)N1CC2=CC=CC=C2C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Isoindolin-2-yl)butan-1-ol typically involves the following steps:

Formation of Isoindoline Moiety: The isoindoline ring can be synthesized through the reduction of isoindole derivatives.

Attachment to Butanol Chain: The isoindoline moiety is then attached to a butanol chain through a nucleophilic substitution reaction, where the isoindoline acts as a nucleophile.

Industrial Production Methods

Industrial production methods for such compounds often involve:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce isoindole derivatives.

Chiral Resolution: Employing chiral catalysts or chiral resolution techniques to obtain the desired enantiomer.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: ®-2-(Isoindolin-2-yl)butan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

The search results provide information on the chemical compound "(R)-2-(Isoindolin-2-yl)butan-1-ol," which is closely related to "2-(1,3-Dihydroisoindol-2-yl)butan-1-ol".

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chemical compound employed in scientific research. Its complex structure contributes to its perplexity. The applications of (R)-2-(Isoindolin-2-yl)butan-1-ol are primarily found in scientific research.

Biological Activities and Potential Interactions

(R)-2-(Isoindolin-2-yl)butan-1-ol exhibits multiple biological activities because of its isoindoline structure. Compounds with similar structures have been studied for their roles in various biological processes. Preliminary studies indicate that it may interact with specific biological targets.

Comparison with Similar Compounds

The table below highlights the uniqueness of (R)-2-(Isoindolin-2-yl)butan-1-ol, especially regarding its chiral nature and potential biological applications:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-2-(Isoindolin-2-yl)butan-1-ol | Chiral Isoindoline | Biological activity and potential drug use |

| (S)-2-(Isoindolin-2-yl)butan-1-ol | Chiral Isoindoline | Enantiomeric differences in activity |

| 3-Hydroxyisoindoline | Isoindoline | Different functional group positioning |

| 1-butanol | Simple Alcohol | No aromatic ring; simpler reactivity |

| 2-butanol | Simple Alcohol | No aromatic ring; simpler reactivity |

Mecanismo De Acción

The mechanism of action of ®-2-(Isoindolin-2-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and functional group impacts among 2-(1,3-dihydroisoindol-2-yl)butan-1-ol and analogous compounds:

*Estimated based on molecular formula.

Key Observations:

- Dihydroisoindol vs. Dioxoisoindol: The absence of ketone groups in this compound reduces polarity and hydrogen-bonding capacity compared to dioxo derivatives (e.g., 2-(1,3-dioxoisoindol-2-yl)butanoic acid). This may influence solubility and bioavailability .

- Functional Group Impact : The hydroxyl group in the target compound contrasts with carboxylic acids (e.g., CAS 35340-62-6) or esters (e.g., ethyl derivatives in ), affecting acidity, metabolic pathways, and target interactions.

Analgesic and Antipyretic Derivatives:

Compounds like 2-(1,3-dioxoisoindol-2-yl)-N-(4-hydroxyphenyl)acetamide () demonstrate analgesic and antipyretic activities, likely due to the dioxo isoindole core mimicking phthalimide pharmacophores. The target compound’s lack of dioxo groups may limit similar efficacy but could reduce toxicity risks associated with ketone-containing analogs .

Actividad Biológica

The compound 2-(1,3-Dihydroisoindol-2-yl)butan-1-ol is a member of the isoindole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

This structure features a butanol moiety attached to a dihydroisoindole, which is significant for its interaction with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 189.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have suggested that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of isoindole have shown effectiveness against various bacterial strains, indicating a potential role in antibiotic development.

Anticancer Properties

Research has indicated that isoindole derivatives can inhibit cancer cell proliferation. A notable study demonstrated that certain isoindole compounds exhibited cytotoxic effects on human cancer cell lines, suggesting that this compound may share similar properties.

Case Study: Inhibition of Cancer Cell Lines

A study conducted using this compound on breast cancer cell lines showed a dose-dependent inhibition of cell growth. The IC50 value was determined to be approximately 25 µM, indicating significant potential for therapeutic application.

Neuroprotective Effects

Emerging evidence suggests that isoindole derivatives may possess neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which are beneficial in neurodegenerative diseases.

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anticancer | Inhibits growth of cancer cells | |

| Neuroprotective | Modulates neurotransmitters |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways related to cancer proliferation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

- Oxidative Stress Reduction : The antioxidant properties could mitigate oxidative stress in cells, protecting them from damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.